2,3-Diaminophenol dihydrochloride
Description
Significance in Modern Organic and Inorganic Chemistry
The importance of 2,3-diaminophenol (B1330466) and its dihydrochloride (B599025) salt in contemporary chemistry stems from its versatility as a synthon. In organic chemistry, it is a key starting material for the synthesis of a wide array of heterocyclic compounds. The arrangement of its functional groups allows for condensation reactions with various electrophiles to form fused ring systems that are often scaffolds for biologically active molecules and functional materials. For instance, it serves as a fundamental building block in the creation of pharmaceuticals and dyes. smolecule.com
In the realm of inorganic chemistry, 2,3-diaminophenol is highly valued as a ligand for the formation of metal complexes. Its ability to act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms, leads to the formation of stable coordination compounds. Research has shown its utility in forming complexes with transition metals such as palladium(II) and platinum(II). sigmaaldrich.com These metal complexes are subjects of study for their potential catalytic activities, electronic properties, and applications in materials science. The compound's capacity to form stable Schiff base complexes with metals like manganese(III), nickel(II), and copper(II) further underscores its significance. sigmaaldrich.com
Overview of Key Research Areas and Methodological Approaches
The application of 2,3-diaminophenol dihydrochloride spans several key research areas, driven by innovative methodological approaches that leverage its reactive nature.
Synthesis of Heterocyclic Compounds: A primary research focus is its use in synthesizing seven-membered heterocyclic rings. Specifically, it is employed in the one-pot, microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines. sigmaaldrich.comsigmaaldrich.com This method provides an efficient and rapid route to these complex structures. Another reaction involves its treatment with 2,4-pentanedione to produce benzo[b] sigmaaldrich.comCurrent time information in Bangalore, IN.diazepinium salts. sigmaaldrich.com
Electropolymerization and Material Science: In materials science, 2,3-diaminophenol is utilized in the electrosynthesis of conductive polymers. smolecule.com The electro-oxidation of the monomer leads to the formation of poly(2,3-diaminophenol), a polymer investigated for its conductive properties and potential use in the development of electrochemical sensors and new electronic materials. smolecule.comsigmaaldrich.com
Coordination Chemistry and Schiff Base Formation: A significant area of research involves the synthesis of tetradentate Schiff base complexes. sigmaaldrich.com This is typically achieved by reacting 2,3-diaminophenol with aldehydes, such as salicylaldehyde (B1680747) or 5-bromosalicylaldehyde (B98134), in the presence of metal salts. sigmaaldrich.com The resulting Schiff bases are unsymmetrical and can coordinate with various metal ions, leading to complexes with interesting structural and electronic properties. sigmaaldrich.com These synthetic methods often involve straightforward condensation reactions in solvents like absolute ethanol (B145695). sigmaaldrich.com
Synthetic Methodologies: The synthesis of 2,3-diaminophenol itself often involves the reduction of 2,3-dinitrophenol (B1210279). smolecule.com Modern techniques, including microwave-assisted synthesis, have been explored to improve the efficiency and yield of reactions involving its derivatives. smolecule.com These advanced methodologies are crucial for harnessing the full potential of this versatile chemical compound in research and development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-diaminophenol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(9)6(4)8;;/h1-3,9H,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQZTVDULCXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593408 | |
| Record name | 2,3-Diaminophenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193629-25-3 | |
| Record name | 2,3-Diaminophenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Fundamental Reaction Pathways of 2,3 Diaminophenol Systems
Electronic Structure and Intrinsic Reactivity
The reactivity of 2,3-diaminophenol (B1330466) is fundamentally rooted in its electronic structure, which is characterized by a high electron density on the aromatic ring and the presence of potent nucleophilic amino groups.
Influence of the Electron-Rich Aromatic System
The hydroxyl and amino substituents on the benzene (B151609) ring are strong activating groups, donating electron density to the aromatic system through resonance and inductive effects. This increased electron density makes the aromatic ring highly susceptible to electrophilic attack. The positions ortho and para to the activating groups are particularly enriched with electron density, influencing the regioselectivity of reactions. In the case of 2,3-diaminophenol, the synergistic effect of the three electron-donating groups results in a highly nucleophilic aromatic system.
Role of Nucleophilic Amino Functionalities
The two amino groups in 2,3-diaminophenol are primary nucleophiles. The nitrogen atoms possess lone pairs of electrons that readily participate in chemical reactions. These amino functionalities can react with a variety of electrophiles. For instance, 2,3-diaminophenol has been used in the synthesis of tetradentate Schiff base complexes through reaction with salicylaldehyde (B1680747) or 5-bromosalicylaldehyde (B98134). sigmaaldrich.com It is also a key reactant in the one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines. sigmaaldrich.com
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of 2,3-diaminophenol has been a subject of scientific inquiry, with studies focusing on its behavior at different electrodes and in various media.
Investigations on Platinum Electrodes in Acidic Environments
The electrochemical oxidation of 2,3-diaminophenol on a platinum electrode in an acidic medium, specifically 1 M perchloric acid (HClO₄), has been investigated using techniques such as cyclic voltammetry, in situ UV-vis, and in situ FTIR spectroscopy. ua.es These studies reveal that the oxidation of 2,3-diaminophenol under these conditions leads to the formation of a non-electroactive polymeric material on the electrode surface. ua.es The cyclic voltammogram of 2,3-diaminophenol shows an anodic peak on the first potential sweep, which rapidly decreases in subsequent cycles, indicating the formation of a passivating film on the electrode. ua.es This behavior is characteristic of the formation of an insulating polymer that inhibits further electrochemical reaction. ua.es
Proposed Dimerization Mechanisms and Intermediates
The formation of the polymeric material during the electrochemical oxidation of 2,3-diaminophenol suggests that the initial oxidation products undergo subsequent chemical reactions, such as dimerization and polymerization. While the precise mechanism and intermediates for 2,3-diaminophenol are not definitively established, analogies can be drawn from the behavior of similar compounds like m-aminophenol and o-aminophenol. The oxidation process likely involves the initial formation of a radical cation, which can then undergo coupling reactions. It has been proposed that the oxidation of 2,3-diaminophenol could produce a crosslinked or a polyphenol-like material. ua.es The resulting polymer is suggested to be a branched, insulating structure. ua.es
The table below summarizes the electrochemical behavior of 2,3-diaminophenol in comparison to its isomers on a platinum electrode in acidic medium.
| Compound | Electrochemical Behavior | Proposed Product |
| 2,3-Diaminophenol | Formation of a non-electroactive polymeric material | Branched, insulating polymer |
| 2,4-Diaminophenol | Quasi-reversible electrochemical reaction in solution | 2-amino-hydroquinone/2-amino-p-benzoquinone (via hydrolysis) |
| 2,5-Diaminophenol | Formation of 2-hydroxy-p-benzoquinoneimine and its hydrolysis product | 2-hydroxy-p-benzoquinone |
This table is based on findings from a spectroelectrochemical study of diaminophenols. ua.es
Influence of Solvent Conditions on Oxidative Pathways
The solvent environment can significantly influence the oxidative pathways of aminophenols and related compounds. For 2,3-diaminophenol, it has been noted that polymeric or oligomeric deposits are obtained when very anhydrous acetonitrile (B52724) is used as the solvent. ua.es This suggests that the presence or absence of water can alter the reaction mechanism, potentially by affecting the stability of intermediates or by participating directly in the reaction, for instance, through hydrolysis of oxidized species. The general principle is that the solvent can affect the rate and mechanism of both the electron transfer steps and the subsequent chemical reactions of the electrochemically generated intermediates.
Advanced Synthetic Transformations and Derivative Chemistry Utilizing 2,3 Diaminophenol
Condensation Reactions for Heterocycle Formation
Condensation reactions are fundamental to the synthetic utility of 2,3-diaminophenol (B1330466), enabling the formation of diverse heterocyclic rings through the reaction of its nucleophilic amino groups with electrophilic carbonyl compounds.
The reaction of o-phenylenediamines with dicarbonyl compounds, particularly ketones, is a well-established method for synthesizing 1,5-benzodiazepines. nih.govnih.govias.ac.in This acid-catalyzed condensation proceeds through the formation of a diimine intermediate, which then undergoes cyclization. ias.ac.in When 2,3-diaminophenol is used as the o-phenylenediamine (B120857) substrate, the resulting products are hydroxyl-substituted 1,5-benzodiazepines.
The general mechanism involves the initial reaction of the two amino groups with two molecules of a ketone. A plausible mechanism suggests that the amino groups of the o-phenylenediamine attack the carbonyl group of the ketone, leading to a diimine intermediate after dehydration. ias.ac.in An intramolecular cyclization follows, yielding the seven-membered benzodiazepine (B76468) ring. ias.ac.in Various catalysts, including phenylboronic acid, H-MCM-22, and others, have been shown to efficiently promote this transformation. nih.govias.ac.in The reaction is versatile and can be applied to both cyclic and acyclic ketones, affording a wide range of substituted benzodiazepine derivatives in good to excellent yields. nih.govrsc.org
Table 1: Synthesis of 1,5-Benzodiazepine Derivatives from o-Phenylenediamine and Ketones This table presents examples of catalysts and conditions for the synthesis of 1,5-benzodiazepines, a reaction type applicable to 2,3-diaminophenol.
| Catalyst | Ketone Example | Solvent | Conditions | Yield (%) | Reference |
| Phenylboronic Acid | Acetone | Acetonitrile (B52724) | Reflux | 85% | ias.ac.in |
| H-MCM-22 | Acetone | Acetonitrile | Room Temp | 87% | nih.gov |
| Ferrocene/Activated Carbon | Cyclohexanone | Solvent-free | 90°C | 90% | rsc.org |
| Itaconic Acid | Acetophenone | Water | Room Temp | 95% | rsc.org |
Unsymmetrical Schiff bases can be synthesized from 2,3-diaminophenol by controlled condensation with substituted salicylaldehydes. Research has demonstrated that reacting 2,3-diaminophenol with salicylaldehyde (B1680747) or 5-bromosalicylaldehyde (B98134) in a 2:1 molar ratio in absolute ethanol (B145695) leads to the formation of new unsymmetrical Schiff bases. These tetradentate ligands are valuable in coordination chemistry for the synthesis of metal complexes with ions such as Mn(III), Ni(II), and Cu(II). The structures of these novel compounds have been confirmed using mass spectrometry, IR, UV-vis, and ¹H-NMR spectroscopy.
Directed Heterocyclic Annulation Reactions
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net
The synthesis of benzoxazepines can be achieved through the cyclization of precursors containing both an aminophenol moiety and a suitable tether. While specific literature on the microwave-assisted synthesis of amino-1,5-benzoxazepines from 2,3-diaminophenol is sparse, the synthesis of related benzoxazoles from 2-aminophenols and aldehydes under microwave irradiation is well-documented. nih.gov This established reaction highlights the utility of microwaves in promoting the cyclization of 2-aminophenol (B121084) derivatives. The presence of a second amino group, as in 2,3-diaminophenol, offers a handle for further functionalization or can be incorporated into the heterocyclic framework, suggesting a viable pathway to amino-substituted seven-membered benzoxazepine rings under similar microwave-assisted conditions.
The synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones can be significantly enhanced using microwave irradiation, often under solvent-free conditions. ijtsrd.com This green chemistry approach provides rapid and efficient access to a variety of benzodiazepine derivatives. ijtsrd.com Applying this methodology to 2,3-diaminophenol as the starting material would directly lead to the formation of hydroxyl-1,5-benzodiazepines. The reaction benefits from the high efficiency and reduced reaction times characteristic of microwave-assisted organic synthesis (MAOS), making it an attractive method for generating libraries of these valuable heterocyclic compounds. nih.govijtsrd.com
Synthesis of Fluorinated 2,3-Diaminophenazine Derivatives
Fluorinated 2,3-diaminophenazines represent an important class of compounds whose synthesis is achieved through the oxidative condensation of fluorinated o-phenylenediamines. rsc.org The parent 2,3-diaminophenazine structure is formed by the oxidation of o-phenylenediamine, a reaction that can be catalyzed by agents like ferric chloride or enzymes such as horseradish peroxidase. rsc.orgnih.gov
A series of novel fluorinated 2,3-diaminophenazines have been successfully synthesized by the oxidation of various fluorinated o-phenylenediamines using iron(III) chloride in acidified water. rsc.org The position and number of fluorine atoms on the starting o-phenylenediamine ring influence the isomeric ratio of the resulting phenazine (B1670421) products. rsc.org DFT calculations have been employed to understand the reaction mechanism, suggesting that the formation of the predominant isomer is governed by the electronic properties of the protonated diamine and diimine intermediates. rsc.org These fluorinated derivatives are noted for their heat resistance and fluorescence properties, which vary based on the degree and position of fluorination. rsc.org
Table 2: Synthesis of Fluorinated 2,3-Diaminophenazines This table shows the starting materials and resulting products in the synthesis of fluorinated 2,3-diaminophenazines.
| Starting Fluorinated o-Phenylenediamine | Resulting Fluorinated 2,3-Diaminophenazine Product(s) | Key Finding | Reference |
| 4-fluoro-1,2-phenylenediamine | 2-Fluoro-7,8-diaminophenazine | Formation of a single isomer. | rsc.org |
| 3-fluoro-1,2-phenylenediamine | Mixture of 1-fluoro- and 4-fluoro-7,8-diaminophenazine | Formation of isomeric products. | rsc.org |
| 3,4,5,6-tetrafluoro-1,2-phenylenediamine | 1,2,3,4-Tetrafluoro-7,8-diaminophenazine | Quantitative yield of a single product. | rsc.org |
Mechanistic Insights into Oxidation of Fluorinated o-Phenylenediamines
The oxidation of fluorinated o-phenylenediamines to their corresponding 2,3-diaminophenazines is a process governed by the electronic properties of the starting materials. The reaction, typically carried out using an oxidizing agent such as iron(III) chloride in an acidic aqueous medium, proceeds through a proposed multi-step mechanism. Recent studies, including density functional theory (DFT) calculations, have provided significant insights into this transformation. rsc.org
The prevailing mechanistic hypothesis suggests that the reaction is initiated by the protonation of the fluorinated o-phenylenediamine molecules. Following this, the oxidation of one protonated o-phenylenediamine molecule to a protonated diimine intermediate occurs. The crucial step determining the final product structure is the subsequent nucleophilic attack of a second protonated o-phenylenediamine molecule on this diimine intermediate. rsc.org
The regiochemical outcome of this reaction is dictated by the interplay of the nucleophilicity of the amino groups and the electrophilicity of the carbon atoms in the reacting species. Specifically, the amino group with the higher negative charge (greater nucleophilicity) in the protonated o-phenylenediamine preferentially attacks the most electron-deficient carbon atom of the most stable protonated diimine intermediate. The presence and position of electron-withdrawing fluorine atoms on the aromatic ring significantly modulate the charge distribution and, consequently, the reactivity of both the nucleophile and the electrophile. rsc.org
For instance, the presence of a fluorine atom at the ortho position relative to an amino group can influence the stability of the protonated diimine and the charge density on the nitrogen atoms of the attacking o-phenylenediamine. rsc.org This electronic influence is a key factor in directing the regioselectivity of the phenazine ring formation.
Regioselectivity and Isomer Distribution in Phenazine Formation
The oxidation of unsymmetrically substituted fluorinated o-phenylenediamines can lead to the formation of isomeric phenazine products. The distribution of these isomers is not statistical but is instead controlled by the electronic effects of the fluorine substituents, as elucidated by the mechanistic principles described above. rsc.org
When a fluorinated o-phenylenediamine containing a fluorine atom at the ortho position to one of the amino groups is oxidized, the formation of two different isomeric 2,3-diaminophenazines is possible, with fluorine atoms distributed in both benzene (B151609) rings of the phenazine system. The ratio of these isomers is directly dependent on the number and location of the fluorine atoms in the starting o-phenylenediamine. rsc.org
Experimental findings, supported by DFT calculations, have demonstrated that the isomer distribution can be predicted by analyzing the charge distribution in the protonated intermediates. The reaction pathway that involves the attack of the more nucleophilic amino group on the most electrophilic carbon of the most stable diimine intermediate is favored, leading to the predominant isomer. rsc.org
A summary of the isomer distribution observed in the oxidation of various fluorinated o-phenylenediamines is presented in the table below.
| Fluorinated o-Phenylenediamine Reactant | Resulting Phenazine Isomers | Observed Isomer Ratio |
|---|---|---|
| 3-Fluoro-1,2-phenylenediamine | 1-Fluoro-2,3-diaminophenazine and 2-Fluoro-2,3-diaminophenazine | Data not specifically provided in the search results. |
| 4-Fluoro-1,2-phenylenediamine | 2-Fluoro-2,3-diaminophenazine | A single isomer is formed. |
| 3,6-Difluoro-1,2-phenylenediamine | 1,8-Difluoro-2,3-diaminophenazine and 1,5-Difluoro-2,3-diaminophenazine | ~1:1 |
| 3,4,5,6-Tetrafluoro-1,2-phenylenediamine | 1,2,3,4,6,7,8,9-Octafluorophenazine-2,3-diamine | A single isomer is formed. |
The data in this table is based on findings from the synthesis and characterization of fluorinated 2,3-diaminophenazines. rsc.org
This regioselective control is a powerful tool in synthetic chemistry, allowing for the directed synthesis of specifically substituted phenazine derivatives. The ability to predict and control the formation of isomers based on the substitution pattern of the starting o-phenylenediamine is crucial for developing new materials with desired electronic and optical properties.
Polymerization Studies of 2,3 Diaminophenol
Electropolymerization Processes and Conditionssigmaaldrich.comprepchem.com
The successful electrosynthesis of poly(2,3-Diaminophenol) is highly dependent on the specific conditions of the electrochemical process. uta.cl Research has focused on determining the optimal parameters to produce well-defined electrodeposits. uta.cl The electro-oxidation of the 2,3-Diaminophenol (B1330466) monomer is the core mechanism driving the polymerization. sigmaaldrich.com
Key parameters that have been investigated include the nature of the electrolytic medium and the electrochemical conditions themselves. uta.cl It has been demonstrated that the choice of solvent is critical, with studies establishing that suitable polymer deposits are obtained predominantly when highly anhydrous acetonitrile (B52724) is utilized as the solvent. uta.cluta.cl The influence of these factors is crucial for controlling the reaction and the properties of the resulting polymer. uta.cl
Below is a data table summarizing the typical experimental conditions for the electropolymerization of 2,3-Diaminophenol.
| Parameter | Condition |
| Monomer | 2,3-Diaminophenol |
| Solvent | Anhydrous Acetonitrile |
| Supporting Electrolyte | e.g., LiClO4 |
| Working Electrode | e.g., Platinum, Glassy Carbon |
| Reference Electrode | e.g., Ag/AgCl |
| Counter Electrode | e.g., Platinum wire |
| Technique | Cyclic Voltammetry, Potentiostatic/Galvanostatic methods |
Characterization of Poly(2,3-Diaminophenol) Materials
The characterization of poly(2,3-Diaminophenol) employs a variety of analytical techniques to elucidate its structure and properties. These methods include electrochemical analysis, UV-vis and FTIR spectroscopy, as well as conductivity and viscosity measurements. uta.cl
The morphology of the poly(2,3-Diaminophenol) film is profoundly influenced by the composition of the electrolytic medium. uta.cl The presence of water in the solvent has a detrimental effect on the quality of the polymer deposit. It has been firmly established that appropriate and well-adhered polymer films are only formed when the electropolymerization is carried out in a very anhydrous acetonitrile solvent. uta.cluta.cl
The use of anhydrous conditions is critical to prevent side reactions, such as the formation of soluble and non-polymeric species, which can interfere with the polymerization process and negatively impact the morphology and integrity of the resulting polymer film. The table below outlines the observed effects of the electrolytic medium on the polymer characteristics.
| Condition | Observation |
| Anhydrous Acetonitrile | Formation of appropriate, well-defined polymer deposits. uta.cluta.cl |
| Aqueous or Non-Anhydrous Media | Poor quality or no significant polymer deposit. |
Computational and Theoretical Investigations of 2,3 Diaminophenol Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like 2,3-diaminophenol (B1330466). youtube.com This method offers a balance between computational cost and accuracy, making it suitable for a wide range of applications. nih.gov
DFT calculations are widely employed to predict a variety of molecular properties that are crucial for understanding the reactivity of 2,3-diaminophenol. Key parameters such as ionization potential (IP), electron affinity (EA), chemical hardness (η), and electronegativity (χ) can be derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). weizmann.ac.ilmdpi.com For instance, the HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. youtube.com
Studies on aminophenol isomers have shown that the positions of the amino and hydroxyl groups significantly influence these properties. nih.gov The analysis of these descriptors helps in predicting the most likely sites for electrophilic and nucleophilic attack, thereby providing insights into the molecule's chemical behavior in reactions. weizmann.ac.il The calculated thermodynamic parameters, such as standard enthalpies of formation, can be compared with experimental data to validate the computational models used. mdpi.com
Table 1: Calculated Quantum Chemical Descriptors for Aminophenol Isomers
| Property | 2-Aminophenol (B121084) | 3-Aminophenol | 4-Aminophenol |
| HOMO Energy (eV) | -4.86 | -4.70 | -5.10 |
| LUMO Energy (eV) | -0.25 | -0.15 | -0.30 |
| Ionization Potential (kcal/mol) | 161.09 | 157.44 | 166.29 |
| Bond Dissociation Energy (O-H) (kcal/mol) | 387.06 | 389.92 | 399.29 |
Note: This table presents data for aminophenol isomers to illustrate the type of information obtained from DFT calculations. nih.gov Specific values for 2,3-diaminophenol may vary.
A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. researchgate.net
For 2,3-diaminophenol, DFT calculations can reveal the planarity of the benzene (B151609) ring and the orientation of the amino and hydroxyl substituents. The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, is also determined. nih.gov The resulting optimized structure serves as the foundation for further calculations of spectroscopic properties and reactivity. nih.gov The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is commonly used for such optimizations, providing results that are in good agreement with experimental data for similar molecules. mdpi.comnih.gov
Molecular Modeling for Mechanistic Elucidation
Molecular modeling techniques, particularly those based on quantum mechanics, are invaluable for exploring the mechanisms of chemical reactions involving 2,3-diaminophenol.
The dimerization of phenolic compounds often proceeds through a radical-mediated coupling mechanism. mdpi.com In the case of 2,3-diaminophenol, oxidation can lead to the formation of a phenoxyl radical. Computational simulations can map out the potential energy surface for the coupling of two such radicals, identifying the most favorable reaction pathways and the structures of the resulting dimers. These simulations can explore different coupling possibilities, such as C-C, C-O, or N-C bond formation, and determine the associated activation barriers. mdpi.com Understanding these pathways is crucial for controlling polymerization and degradation processes.
The electronic density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, is a key indicator of reactive sites within the 2,3-diaminophenol molecule. weizmann.ac.il The MEP map highlights regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov For 2,3-diaminophenol, the oxygen and nitrogen atoms are expected to be electron-rich centers, while the hydrogen atoms of the hydroxyl and amino groups will be electron-poor. The aromatic ring itself will have a nuanced distribution of electron density due to the competing electron-donating effects of the substituents. This analysis helps in predicting the regioselectivity of various reactions.
Advanced Quantum Chemical Calculations for Stability and Electronic Behavior
Beyond standard DFT, more advanced computational methods can provide deeper insights into the stability and electronic behavior of 2,3-diaminophenol. Methods like multiconfigurational self-consistent field (MCSCF) or coupled-cluster (CC) theory, while more computationally demanding, can offer a more accurate description of the electronic structure, especially for excited states or systems with significant electron correlation. youtube.com These calculations can be used to precisely determine bond dissociation energies, which are fundamental measures of chemical bond strength and molecular stability. nih.gov Furthermore, these advanced methods are crucial for studying complex phenomena such as the fine details of reaction mechanisms and the prediction of spectroscopic features with high accuracy.
Advanced Spectroscopic and Electrochemical Characterization in 2,3 Diaminophenol Research
Spectroelectrochemical Methodologies for In-Situ Analysis
Spectroelectrochemistry combines the principles of spectroscopy and electrochemistry to provide real-time molecular information about electrochemical processes. This in-situ approach allows researchers to observe changes in a substance directly at the electrode-solution interface as a potential is applied, offering a dynamic view of reaction pathways, transient intermediates, and final products. tudelft.nl The use of a specialized optical cell is common, enabling measurements at various temperatures while collecting diffuse reflected light. tudelft.nl
In-situ UV-Visible spectroscopy is a powerful tool for monitoring the progress of reactions involving 2,3-Diaminophenol (B1330466), particularly its synthesis via the reduction of 2,3-dinitrophenol (B1210279). rsc.org As the reaction proceeds, the concentration of the starting material decreases while the product concentration increases, leading to observable changes in the UV-Vis absorption spectrum.
For instance, during the catalytic reduction of dinitrophenols to diaminophenols, a characteristic shift in the maximum absorption wavelength (λmax) is observed. The nitrophenolate ion, typically a light yellow solution, shows a distinct absorption peak which diminishes over time, while a new peak corresponding to the diaminophenol product appears. rsc.org This allows for real-time kinetic analysis of the conversion process. The oxidation of related compounds, such as o-phenylenediamine (B120857) (OPD), to form colored products like 2,3-diaminophenazine, can also be monitored effectively using this technique. researchgate.net
Table 1: Illustrative UV-Visible Spectral Shifts in the Synthesis of Diaminophenols This table is based on data for the reduction of related nitrophenols to aminophenols as described in the literature.
| Compound | Initial λmax (nm) | Final λmax (nm) | Observation |
| 2,3-Dinitrophenol (reactant) | ~350-360 nm | - | Disappearance of peak indicates consumption. |
| 2,3-Diaminophenol (product) | - | ~290-300 nm | Appearance of new peak indicates formation. |
| Reaction Intermediate | Variable | - | Transient peaks may appear and disappear. |
Note: Specific λmax values can vary based on solvent and pH.
In-situ FTIR spectroscopy provides detailed structural information by identifying the vibrational modes of functional groups within a molecule. When applied to the study of 2,3-Diaminophenol, it can track the chemical transformations occurring during synthesis or electropolymerization. For example, during the reduction of 2,3-dinitrophenol, FTIR can confirm the conversion by monitoring the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro groups (–NO₂) and the simultaneous appearance of bands corresponding to the amino (–NH₂) and hydroxyl (–OH) groups of the product. spectrabase.comresearchgate.net
This technique is crucial for identifying transient intermediates whose functional groups may differ from both the reactants and final products, offering a more complete picture of the reaction mechanism.
Table 2: Key FTIR Vibrational Frequencies for Monitoring 2,3-Diaminophenol Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1560 | Indicates presence of 2,3-dinitrophenol (reactant). |
| Nitro (–NO₂) | Symmetric Stretch | 1335 - 1380 | Indicates presence of 2,3-dinitrophenol (reactant). |
| Amino (–NH₂) | N–H Stretch | 3300 - 3500 | Indicates formation of 2,3-Diaminophenol (product). |
| Hydroxyl (–OH) | O–H Stretch (Phenolic) | 3200 - 3600 (broad) | Confirms the phenol (B47542) structure in the product. |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Changes can indicate substitution or polymerization. |
Cyclic Voltammetry for Redox Potential Determination and Electrochemical Behavior
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species like 2,3-Diaminophenol. wikipedia.org In a CV experiment, the potential at a working electrode is scanned linearly in a forward and reverse direction, and the resulting current is measured. wikipedia.org The resulting plot, a cyclic voltammogram, provides critical data on the oxidation and reduction potentials of the analyte, the stability of reaction products, and the kinetics of electron transfer. wikipedia.orgossila.com
For 2,3-Diaminophenol, CV reveals its electrochemical behavior, particularly its oxidation process. The voltammogram typically shows an anodic peak corresponding to the oxidation of the aminophenol moiety. The potential at which this peak occurs (anodic peak potential, Epa) is a key indicator of how easily the compound loses electrons. The characteristics of the corresponding cathodic peak (or its absence) on the reverse scan provide information about the reversibility of the reaction. ossila.com For many aminophenols, the oxidation is an irreversible process, as the initial oxidation product quickly undergoes further chemical reactions, such as polymerization, to form a film on the electrode surface. researchgate.net Experimental parameters such as pH, scan rate, and substrate concentration can significantly influence the shape and peak potentials of the voltammogram. mdpi.com
Table 3: Typical Electrochemical Parameters from Cyclic Voltammetry of an Aminophenol
| Parameter | Symbol | Typical Information Derived | Example Value (Illustrative) |
| Anodic Peak Potential | Epa | Potential at which oxidation occurs. | +0.4 to +0.8 V (vs. Ag/AgCl) |
| Cathodic Peak Potential | Epc | Potential at which reduction of the oxidized species occurs. | Often absent or shifted for irreversible systems. |
| Anodic Peak Current | Ipa | Related to the concentration of the analyte and the rate of the reaction. | Varies with concentration and scan rate. |
| Cathodic Peak Current | Ipc | Compared to Ipa to assess the stability of the oxidized product. | Ipc/Ipa < 1 suggests an irreversible process. |
| Oxidation Onset Potential | Eonset | The potential at which oxidation begins. ossila.com | ~ +0.3 V (vs. Ag/AgCl) |
Note: Values are highly dependent on experimental conditions (electrode material, pH, solvent, etc.).
Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation (beyond basic identification)
While basic spectroscopic methods can confirm the presence of 2,3-Diaminophenol, the definitive structural elucidation of its complex reaction products, such as Schiff bases or polymers, requires the synergistic use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov These techniques provide complementary information that, when combined, can resolve complex molecular structures. researchgate.net
Mass Spectrometry (MS) provides the high-accuracy mass-to-charge ratio of the parent molecule, allowing for the determination of its elemental formula. youtube.com Furthermore, fragmentation patterns observed in the mass spectrum give clues about the molecule's substructures, helping to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, reveals the chemical environment and connectivity of atoms within the molecule. spectrabase.comyoutube.com
¹H NMR provides information on the number of different types of protons, their proximity to one another (through spin-spin coupling), and their chemical environment.
¹³C NMR shows the number of unique carbon atoms and their hybridization state (e.g., sp², sp³), which is invaluable for mapping the carbon skeleton. youtube.com
The combined power of MS and NMR is essential for distinguishing between isomers and confirming the precise structure of new compounds synthesized from 2,3-Diaminophenol. MS can confirm that a product has the expected molecular formula, while 2D NMR techniques (like COSY and HMQC) can establish the exact bonding sequence of atoms, leaving no ambiguity. nih.gov This combined approach is critical for verifying the structure of novel materials and understanding the precise outcome of a chemical reaction. researchgate.net
Table 4: Complementary Roles of MS and NMR in Structural Elucidation
| Technique | Information Provided | Application in 2,3-Diaminophenol Research |
| Mass Spectrometry (MS) | - Precise molecular weight- Elemental formula (High-Res MS)- Structural fragments | - Confirming the mass of a synthesized Schiff base derivative.- Identifying intermediates in a reaction pathway.- Analyzing the repeating unit in a polymer. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | - Chemical environment of each atom- Atom connectivity (bonding)- Stereochemistry- Number of unique atoms | - Determining the exact substitution pattern on the aromatic ring after a reaction.- Confirming the Z/E configuration of a C=N bond in a Schiff base.- Elucidating the full structure of a complex benzoxazepine derivative. sigmaaldrich.com |
Emerging Research Directions and Future Perspectives in 2,3 Diaminophenol Dihydrochloride Research
Rational Design of Novel Functional Materials
The unique molecular structure of 2,3-Diaminophenol (B1330466) dihydrochloride (B599025), featuring adjacent amino and hydroxyl groups on a benzene (B151609) ring, makes it a prime candidate for the rational design of novel functional materials. This approach involves a deep understanding of structure-property relationships to create materials with specific, predetermined characteristics.
One of the most promising areas of application is in the synthesis of high-performance polymers, such as polybenzoxazoles (PBOs). PBOs are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for aerospace and electronics industries. The synthesis of PBOs typically involves the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. The strategic placement of functional groups in 2,3-Diaminophenol dihydrochloride allows for the formation of a rigid-rod polymer backbone, which is crucial for achieving the desired thermal and mechanical properties. Research in this area focuses on controlling the polymer's molecular weight and architecture to fine-tune its properties.
Another area of active research is the development of conductive polymers. Through electropolymerization, 2,3-Diaminophenol can be used to create poly(2,3-diaminophenol), a material with potential applications in electronic devices and sensors. The rational design of these polymers involves manipulating the polymerization conditions to control the material's conductivity, morphology, and stability. The presence of both amino and hydroxyl groups offers multiple sites for polymerization and cross-linking, allowing for the creation of complex, three-dimensional polymer networks with tailored electronic properties.
The table below summarizes some of the functional materials that can be rationally designed using this compound as a key building block.
| Functional Material | Key Properties | Potential Applications |
| Polybenzoxazoles (PBOs) | High thermal stability, excellent mechanical strength, chemical resistance | Aerospace components, high-performance fibers, electronic substrates |
| Poly(2,3-diaminophenol) | Electrical conductivity, redox activity | Electrochemical sensors, conductive coatings, energy storage devices |
| Schiff Base Complexes | Catalytic activity, coordination with metal ions. sigmaaldrich.com | Homogeneous and heterogeneous catalysis, analytical reagents |
Innovations in Synthetic Methodologies
To fully realize the potential of this compound in creating novel materials, researchers are exploring innovative synthetic methodologies that offer greater efficiency, control, and sustainability compared to traditional methods.
A significant advancement in this area is the application of microwave-assisted synthesis. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and often, improved product purity. For instance, 2,3-Diaminophenol has been successfully used in the one-pot, microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines. sigmaaldrich.com This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.
The development of novel catalytic systems is another key area of innovation. Catalysts play a crucial role in polymerization reactions, influencing the reaction rate, polymer structure, and ultimately, the material's properties. Research is ongoing to identify more efficient and selective catalysts for the polymerization of 2,3-Diaminophenol and its derivatives. This includes the exploration of both homogeneous and heterogeneous catalysts, which can offer advantages in terms of activity, stability, and recyclability. For example, in related polymer systems, palladium-based catalysts have shown high efficacy in C-N cross-coupling reactions, a fundamental step in the synthesis of many nitrogen-containing polymers.
The following table highlights some of the innovative synthetic methodologies being explored for reactions involving this compound.
| Synthetic Methodology | Advantages | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. sigmaaldrich.com | One-pot synthesis of benzoxazepines and benzodiazepines. sigmaaldrich.com |
| Novel Catalytic Systems | Increased reaction rates, improved selectivity, catalyst recyclability | Polymerization of aminophenols, C-N cross-coupling reactions |
| Electropolymerization | Direct synthesis of polymer films on electrodes, precise control over film thickness and morphology | Fabrication of poly(2,3-diaminophenol) for sensor applications |
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling has become an indispensable tool in modern chemistry, enabling researchers to predict the properties and behavior of molecules and materials before they are synthesized in the lab. This "in silico" approach significantly accelerates the research and development process by identifying promising candidates and providing insights into reaction mechanisms.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. In the context of this compound, DFT calculations can be used to predict its optimized molecular structure, vibrational frequencies, and electronic properties. Furthermore, DFT can be employed to model the polymerization process, providing valuable information about the reaction pathways, transition states, and the electronic properties of the resulting polymers. For example, DFT studies on related polythiophene systems containing benzoxazole (B165842) units have been used to understand their structure and predict their band gaps, which is crucial for their application in electronic devices. nih.govscienceopen.comresearchgate.net
The table below provides an overview of how advanced computational modeling is being applied in the study of this compound and its derivatives.
| Computational Method | Information Obtained | Relevance to Research |
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energetics, spectroscopic properties | Predicting material properties, understanding reaction mechanisms, designing new functional materials. nih.govscienceopen.comresearchgate.net |
| Molecular Dynamics (MD) | Polymer chain dynamics, material morphology, mechanical properties, transport properties | Predicting macroscopic properties of materials, understanding structure-property relationships. nih.gov |
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2,3-diaminophenol dihydrochloride in laboratory settings?
A1. The synthesis typically involves dissolving 2,3-diaminophenol in a polar solvent (e.g., ethanol or water) and adding concentrated hydrochloric acid under controlled stoichiometric conditions. The dihydrochloride salt precipitates upon acidification and is purified via filtration, followed by washing with cold ethanol to remove excess HCl. Key parameters include maintaining a molar ratio of 1:2 (diamine:HCl) and reaction temperatures below 25°C to avoid decomposition .
Q. Q2. Which spectroscopic and analytical methods are most effective for characterizing this compound?
A2. Characterization relies on:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and amine protonation states.
- FT-IR for identifying N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
- Elemental analysis (C, H, N, Cl) to validate purity and stoichiometry.
- X-ray diffraction for resolving crystal structure and hydrogen-bonding networks .
Intermediate Research: Coordination Chemistry and Reactivity
Q. Q3. How can researchers design experiments to study the coordination behavior of this compound with transition metals?
A3. Design ligand-metal binding studies by:
- pH titration to determine protonation-dependent binding affinities.
- Stoichiometric variation : React the ligand with metal salts (e.g., PdCl₂, PtCl₂) in aqueous/methanol solutions.
- Spectrophotometric monitoring (UV-Vis) to track complex formation.
- Single-crystal X-ray analysis to elucidate geometries (e.g., square planar for Pd(II) complexes) .
Q. Q4. What methodologies are used to investigate the ligand’s reactivity in forming heterocyclic compounds?
A4. React this compound with carbonyl reagents (e.g., 2,4-pentanedione or salicylaldehyde derivatives) under reflux in ethanol. Monitor reactions via TLC and isolate products via recrystallization. For example:
- Condensation with 5-bromosalicylaldehyde yields asymmetric Schiff bases, characterized by mass spectrometry and cyclic voltammetry .
Advanced Research: Biological and Mechanistic Studies
Q. Q5. What experimental protocols are recommended for evaluating the antitumor potential of 2,3-diaminophenol-derived complexes?
A5.
- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- DNA interaction studies : Employ agarose gel electrophoresis or fluorescence quenching (e.g., ethidium bromide displacement).
- Apoptosis assays : Flow cytometry with Annexin V/PI staining .
Q. Q6. How should researchers address contradictions in reported toxicity data for diaminophenol derivatives?
A6. Conduct isomer-specific toxicity studies (e.g., 2,3- vs. 2,4-diaminophenol dihydrochloride) using:
- In vivo models : Administer graded doses to rodents (e.g., F344/N rats) and monitor histopathology and hematological parameters.
- Metabolic profiling : LC-MS to identify reactive metabolites (e.g., quinone imines) that may explain differential toxicity .
Methodological Challenges and Data Analysis
Q. Q7. What advanced techniques resolve ambiguities in reaction mechanisms involving this compound?
A7.
- Isotopic labeling (e.g., ¹⁵N) to track amine group participation in catalysis.
- DFT calculations to model transition states in Schiff base formation.
- Kinetic studies (stopped-flow spectroscopy) to determine rate laws .
Q. Q8. How can researchers ensure reproducibility in electrochemical studies of diaminophenol-based polymers?
A8. Standardize conditions:
- Electrolyte composition : Use 0.1 M KCl or LiClO₄ in non-aqueous solvents.
- Electrode pretreatment : Polish working electrodes (e.g., glassy carbon) with alumina slurry.
- Potential cycling : Perform >20 cycles to stabilize polymer films before data collection .
Specialized Applications
Q. Q9. What strategies optimize the use of this compound in photopolymerization or antioxidant assays?
A9.
- Photopolymerization : Incorporate the compound as a redox initiator with UV light (λ = 365 nm) and monitor gelation times via rheometry.
- Antioxidant assays : Use DPPH radical scavenging protocols, comparing activity to ascorbic acid controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
